3-Bromo-3'-nitrobenzophenone CAS number and properties
3-Bromo-3'-nitrobenzophenone CAS number and properties
An In-depth Technical Guide to 3-Bromo-3'-nitrobenzophenone for Advanced Research and Development
Introduction
3-Bromo-3'-nitrobenzophenone is a polysubstituted aromatic ketone that serves as a highly versatile intermediate in synthetic organic chemistry. Its unique trifunctional structure, featuring a bromo group, a nitro moiety, and a central ketone linker, makes it a valuable building block for constructing complex molecular architectures. The differential reactivity of these functional groups allows for selective, stepwise modifications, providing access to a diverse range of derivatives. This guide offers a comprehensive overview of 3-Bromo-3'-nitrobenzophenone, detailing its properties, synthesis, reactivity, and potential applications, with a particular focus on its utility for professionals in drug discovery and materials science. The benzophenone scaffold itself is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The specific substitution pattern of this compound offers a strategic entry point for developing novel therapeutic agents and functional materials.
Compound Identification and Core Properties
Precise identification is paramount for regulatory compliance, procurement, and scientific documentation. The definitive identifier for this compound is its CAS number.
| Identifier | Value | Source |
| CAS Number | 51339-38-9 | [2][3][4] |
| Molecular Formula | C₁₃H₈BrNO₃ | [2][3] |
| IUPAC Name | (3-bromophenyl)(3-nitrophenyl)methanone | N/A |
| Synonyms | m-Bromo-m'-nitrobenzophenone | N/A |
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Weight | 306.11 g/mol | [2][3] |
| Appearance | Pale yellow solid (typical for related compounds) | [5] |
| Solubility | Expected to have limited solubility in water and moderate solubility in organic solvents like ethanol, ether, and chlorinated solvents. | [5][6] |
| Boiling Point | ~426.1 °C at 760 mmHg (Predicted for isomer) | [7] |
| Density | ~1.565 g/cm³ (Predicted for isomer) | [7] |
Synthetic Methodology: A Mechanistic Approach
The most logical and common strategy for synthesizing unsymmetrical benzophenones like 3-Bromo-3'-nitrobenzophenone is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, catalyzed by a Lewis acid.
Retrosynthetic Analysis & Strategy
There are two primary disconnection approaches for this target molecule:
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Route A: Acylation of nitrobenzene with 3-bromobenzoyl chloride.
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Route B: Acylation of bromobenzene with 3-nitrobenzoyl chloride.
Strategic Choice: Nitrobenzene is a strongly deactivated aromatic ring due to the electron-withdrawing nature of the nitro group (-NO₂). Friedel-Crafts reactions on strongly deactivated rings are notoriously difficult and often fail. Conversely, bromobenzene is only weakly deactivated. Therefore, Route B is the mechanistically preferred and more reliable pathway . The bromine atom is an ortho-, para- director, but the meta-substituted product is still formed, and separation from the ortho- and para-isomers is a standard purification challenge.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation (Route B)
This protocol is a representative procedure based on standard organic synthesis principles. Researchers should perform their own reaction optimization.
Materials:
-
Bromobenzene
-
3-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1M)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (1.1 equivalents).
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Solvent & Reactant Addition: Add anhydrous dichloromethane via cannula or syringe, followed by bromobenzene (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
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Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by a dilute HCl solution to dissolve the aluminum salts.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the desired 3-Bromo-3'-nitrobenzophenone isomer.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for synthesizing 3-Bromo-3'-nitrobenzophenone.
Chemical Reactivity and Applications
The utility of 3-Bromo-3'-nitrobenzophenone lies in the distinct reactivity of its three functional groups, enabling orthogonal chemical transformations.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reagents, such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). This transformation yields 3-amino-3'-bromobenzophenone, a key precursor for amides, sulfonamides, and diazo compounds.
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Cross-Coupling of the Bromo Group: The carbon-bromine bond is a handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the 3'-position.
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Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or can be a site for nucleophilic addition reactions (e.g., Grignard or Wittig reactions).
These transformations make the molecule a valuable scaffold in drug discovery. Nitro-containing compounds are widely investigated for their diverse biological activities, and the ability to convert the nitro group into an amine opens up further avenues for creating libraries of potential drug candidates[8].
Potential Synthetic Transformations Diagram
Caption: Key reaction pathways for the functional group transformations of the title compound.
Safety, Handling, and Storage
As with many halogenated nitroaromatic compounds, 3-Bromo-3'-nitrobenzophenone should be handled with care. While a specific safety data sheet (SDS) is not available from the search results, data from analogous compounds provide essential guidance.
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Hazards: Compounds like 1-bromo-3-nitrobenzene and other brominated nitroaromatics are often harmful if swallowed, inhaled, or in contact with skin.[6][9][10] They can cause skin and serious eye irritation and may cause respiratory irritation.[6][9][11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][12]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is critical. The following are expected spectroscopic features:
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¹H NMR: The spectrum will be complex, showing signals in the aromatic region (typically 7.0-8.5 ppm). The protons on each ring will exhibit distinct splitting patterns (multiplets) due to their unique electronic environments influenced by the bromo, nitro, and carbonyl groups.
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¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon will appear significantly downfield (~190-200 ppm). The carbons attached to the bromine and nitro groups will also have characteristic shifts.
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FTIR (Infrared Spectroscopy): Key vibrational bands are expected for the C=O stretch of the ketone (around 1660-1685 cm⁻¹), the asymmetric and symmetric stretches of the N-O bonds in the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Conclusion
3-Bromo-3'-nitrobenzophenone is a strategically important chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined structure and the orthogonal reactivity of its functional groups provide a robust platform for the synthesis of diverse and complex molecules. Understanding its physicochemical properties, mastering its synthesis via routes like the Friedel-Crafts acylation, and adhering to strict safety protocols are essential for leveraging its full synthetic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development programs.
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